molecular formula C12H14N4S B15169044 5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole CAS No. 623938-89-6

5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole

Cat. No.: B15169044
CAS No.: 623938-89-6
M. Wt: 246.33 g/mol
InChI Key: WYDDMFUNSGYGJY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole is a tetrazole derivative characterized by a phenyl group at the N1 position and a chiral (2S)-2-methylbut-3-en-1-ylsulfanyl substituent at the C5 position. Tetrazoles are nitrogen-rich heterocycles widely utilized in medicinal chemistry due to their bioisosteric relationship with carboxylic acids, metabolic stability, and hydrogen-bonding capabilities. The (2S)-configured allylic sulfanyl group introduces stereochemical complexity, which may influence biological activity, coordination chemistry, and metabolic pathways.

Properties

CAS No.

623938-89-6

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

5-[(2S)-2-methylbut-3-enyl]sulfanyl-1-phenyltetrazole

InChI

InChI=1S/C12H14N4S/c1-3-10(2)9-17-12-13-14-15-16(12)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3/t10-/m0/s1

InChI Key

WYDDMFUNSGYGJY-JTQLQIEISA-N

Isomeric SMILES

C[C@H](CSC1=NN=NN1C2=CC=CC=C2)C=C

Canonical SMILES

CC(CSC1=NN=NN1C2=CC=CC=C2)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole typically involves the reaction of a suitable precursor with azide sources under specific conditions. One common method involves the cycloaddition of organic nitriles with sodium azide in the presence of a catalyst . This method is advantageous due to its high yield and simplicity.

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure efficiency and scalability. These processes involve the reaction between a polymer-supported triorganotin azide and the appropriate organic nitrile . This method is favored for its cost-effectiveness and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylate groups, allowing it to interact with biological targets in a similar manner .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at C5 Molecular Formula Molecular Weight Key Properties/Activities
5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole (2S)-2-Methylbut-3-en-1-ylsulfanyl C₁₂H₁₅N₄S 247.34 g/mol Chiral sulfanyl group; potential for metal coordination and stereoselective interactions
5-(4-Methoxy-3-nitro-benzylsulfanyl)-1-phenyl-1H-tetrazole 4-Methoxy-3-nitrobenzylsulfanyl C₁₅H₁₄N₆O₃S 366.38 g/mol Electron-withdrawing nitro group enhances electrophilicity; antimicrobial potential
5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole 2-Chloro-6-fluorobenzylsulfanyl C₉H₈ClFN₄S 258.70 g/mol Halogenated aryl group improves lipophilicity; cytotoxic activity
5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole 4-Fluorophenethylsulfonyl C₁₅H₁₂FN₃O₂S 332.35 g/mol Sulfonyl group increases polarity; potential enzyme inhibition
5-(((1R,2S)-2-Eicosylcyclopropyl)methylsulfonyl)-1-phenyl-1H-tetrazole Cyclopropane-linked eicosylsulfonyl C₃₃H₅₄N₄O₂S 591.87 g/mol Long-chain alkyl groups enhance membrane permeability; antitumor activity

Cytotoxicity and Anticancer Potential

  • Cyclohexylsulfanyl pyrazole-Pd/Pt complexes (e.g., from ) demonstrate enhanced cytotoxicity against Jurkat, K562, and U937 cancer cells compared to cisplatin, attributed to bulky cyclohexyl groups improving cellular uptake .
  • The target compound’s (2S)-allylic sulfanyl group may similarly enhance metal coordination (e.g., with Pd or Pt), though direct cytotoxic data are lacking.

Enzyme Inhibition

  • Sulfanyl-oxadiazole derivatives (–11) exhibit α-glucosidase inhibition (e.g., 6g: IC₅₀ = 49.71 µM vs. acarbose = 38.25 µM) and lipoxygenase (LOX) inhibition, driven by alkyl/aralkyl sulfanyl substituents .
  • The chiral sulfanyl group in the target compound may confer stereoselective binding to enzyme active sites, though empirical studies are needed.

Antibacterial Activity

  • Sulfanyl-acetamide derivatives () show moderate activity against B. subtilis and S. typhi, with % hemolytic activity <15%, indicating selectivity .
  • The (2S)-allylic substituent in the target compound could reduce hemolytic risk while maintaining antibacterial efficacy, similar to fluorobenzyl derivatives (e.g., 6s: % hemolysis = 12.5) .

Biological Activity

5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole is a compound belonging to the tetrazole class, which has garnered attention for its diverse biological activities. Tetrazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and analgesic effects. This article focuses on the biological activity of this specific compound, synthesizing available research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole
  • Molecular Formula : C12H16N4S
  • Molecular Weight : 252.35 g/mol

The presence of the tetrazole ring contributes to its biological activity, while the sulfanyl and phenyl groups may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various synthesized tetrazole compounds showed moderate to strong antibacterial and antifungal activities. For instance, a related compound demonstrated effective inhibition against multiple bacterial strains including Escherichia coli and Staphylococcus aureus .

CompoundBacterial Strains TestedActivity Level
5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazoleE. coli, S. aureusModerate
2-methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-oneVariousGood
5-thio-substituted tetrazolesVariousModerate

Anti-inflammatory and Analgesic Properties

Tetrazole compounds have been studied for their anti-inflammatory effects. In particular, the presence of the tetrazole ring has been linked to inhibition of inflammatory pathways . For example, certain derivatives have shown promise in reducing inflammation in animal models.

Anticancer Potential

The anticancer activity of tetrazole derivatives is another area of interest. Research has indicated that some compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro. The mechanism often involves modulation of signaling pathways associated with cell proliferation and survival .

Other Biological Activities

In addition to the aforementioned activities, tetrazole derivatives have also been explored for:

  • Anticonvulsant Effects : Certain compounds have shown potential in reducing seizure activity in animal models.
  • Antihypertensive Activity : Some studies suggest that tetrazole derivatives may help lower blood pressure through vasodilation mechanisms.

Study on Antimicrobial Efficacy

In a comparative study, several tetrazole derivatives were evaluated for their antimicrobial efficacy against various pathogens. The compound 5-{[(2S)-2-methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole was included in this evaluation, showing moderate activity against both Gram-positive and Gram-negative bacteria. The results were benchmarked against standard antibiotics like ciprofloxacin.

In Vivo Anti-inflammatory Study

An in vivo study assessed the anti-inflammatory effects of a series of tetrazoles, including our compound of interest. The results indicated a significant reduction in paw edema in treated animals compared to controls, suggesting potential therapeutic applications in inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.